![molecular formula C15H19Cl2N3O B3836344 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide](/img/structure/B3836344.png)
2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide
Overview
Description
2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has also been found to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide in lab experiments include its potent anticancer and antimicrobial properties, as well as its ability to inhibit various enzymes and proteins involved in cell growth and proliferation. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for the study of 2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide. One direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Furthermore, future studies should focus on optimizing the dosage and administration route of this compound, in order to minimize potential toxicity.
Scientific Research Applications
2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its antimicrobial properties. It has been found to be effective against a wide range of bacteria and fungi.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O/c16-13-6-5-12(9-14(13)17)10-18-19-15(21)11-20-7-3-1-2-4-8-20/h5-6,9-10H,1-4,7-8,11H2,(H,19,21)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYOZFJZWAGUPM-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N'-(3,4-dichlorobenzylidene)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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